Ethyl aziridinyl formate

CAS No.:

Cat. No.: VC18523181

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 115.13 g/mol |

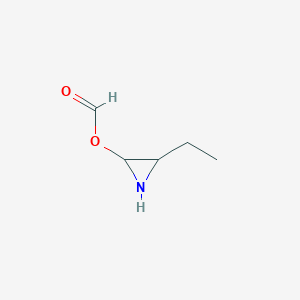

| IUPAC Name | (3-ethylaziridin-2-yl) formate |

| Standard InChI | InChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3 |

| Standard InChI Key | HNALLBODWXJCAI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(N1)OC=O |

Introduction

Chemical Identity and Structural Features

Ethyl aziridinyl formate (C₅H₉NO₂, molecular weight 115.13 g/mol) belongs to the aziridine family, the smallest nitrogen-containing heterocycles. Its IUPAC name, ethyl aziridine-1-carboxylate, reflects the ethyl ester group attached to the nitrogen atom of the aziridine ring . The compound’s strained three-membered ring confers unique electrophilic reactivity, making it a valuable building block for ring-opening reactions and cycloadditions .

Structural Data

-

Molecular Formula: C₅HₙNO₂

-

CAS Registry Number: 671-51-2

-

Synonyms:

The aziridine ring’s bond angles (≈60°) create substantial ring strain, which drives its reactivity. The nitrogen atom’s lone pair participates in conjugation with the carbonyl group of the ester, further polarizing the molecule .

Physical and Chemical Properties

Ethyl aziridinyl formate exhibits physicochemical properties typical of small, polar heterocycles. Key parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 215.41°C (estimate) | |

| Density | 1.169–1.1808 g/cm³ | |

| Refractive Index | 1.4538 (estimate) | |

| Flash Point | 42.8°C | |

| Molecular Weight | 115.13 g/mol |

The compound’s relatively low flash point indicates flammability, necessitating careful handling under inert atmospheres . Its solubility profile favors polar aprotic solvents like acetonitrile and dimethylformamide, consistent with its ester functionality .

Synthesis and Reactivity

Traditional Synthetic Routes

Ethyl aziridinyl formate is typically synthesized via [2+1] cycloadditions or intramolecular substitution reactions. For example, the reaction of ethyl carbamate with ethylene under high-pressure conditions yields the aziridine ring . Alternative methods involve ring-closing metathesis or nucleophilic displacement of leaving groups on β-amino alcohols .

Radical-Mediated Aziridine Transfer

A groundbreaking advance in aziridine chemistry involves the generation of N-aziridinyl radicals from N-pyridinium aziridines. As reported by J. Am. Chem. Soc. (2024), reductive activation of N-pyridinium aziridines (e.g., 2a) via photoredox catalysis produces transient N-aziridinyl radicals, which undergo intermolecular addition to olefins in the presence of O₂ . This method enables 1,2-hydroxyaziridination of styrenes, affording products like 5a in up to 81% yield (Table 1) .

Table 1: Selected Examples of Styrene Hydroxyaziridination

| Styrene Substrate | Product Yield | Conditions |

|---|---|---|

| 4-Nitrostyrene | 81% | LiBr, H₂O:MeCN, O₂ |

| 4-Methoxystyrene | 49% | Ir(ppy)₃, Et₃N, blue LED |

| α-Methylstyrene | 41% | 1.0 equiv LiBr |

Mechanistic studies using spin-trapped EPR spectroscopy confirmed the intermediacy of N-aziridinyl radicals, characterized by hyperfine coupling constants (N = 14.0 G, H = 1.8 G) . Density functional theory (DFT) calculations revealed a planar radical geometry with spin density localized in a nitrogen p-orbital, rationalizing its electrophilic reactivity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The strained aziridine ring undergoes regioselective ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling the construction of β-amino alcohols and sulfides. These motifs are prevalent in antiviral and anticancer agents .

Polymer Chemistry

Ethyl aziridinyl formate serves as a monomer in the synthesis of polyaziridines, which exhibit tunable thermal and mechanical properties. Copolymerization with epoxides enhances material toughness .

Radical Cascade Reactions

The recent discovery of N-aziridinyl radical transfer has unlocked new pathways for C–N bond formation. For instance, photochemical addition to indomethacin-derived styrenes yields bioactive hydroxyaziridines (5n, 48% yield), demonstrating compatibility with complex substrates .

Recent Research Advances

Photoredox Catalysis

The 2024 JACS study exemplifies modern trends in aziridine functionalization. By leveraging Ir(ppy)₃ photocatalysts, researchers achieved aziridine group transfer to olefins under mild conditions (room temperature, visible light) . This method bypasses traditional harsh reagents, improving functional group tolerance.

Mechanistic Insights

EPR spectroscopy and DFT calculations have elucidated the role of Li⁺ as a Lewis acid in stabilizing transition states during radical trapping . Such insights guide the design of future catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume